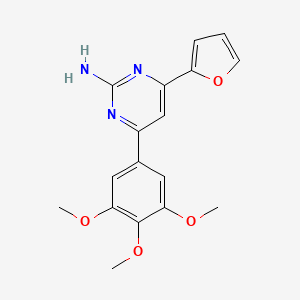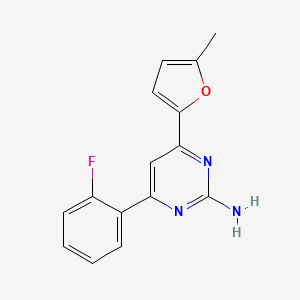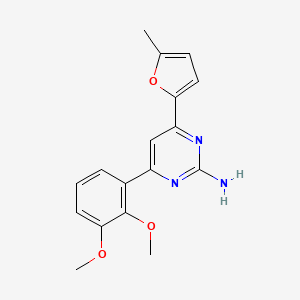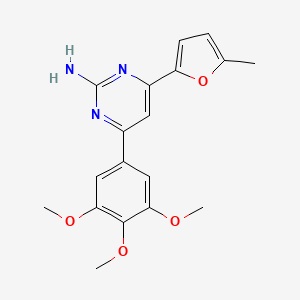![molecular formula C22H23NO4 B6348281 4-(4-Phenylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326811-84-0](/img/structure/B6348281.png)
4-(4-Phenylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Phenylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, commonly referred to as 4-PBAC, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a versatile compound, with a wide range of potential applications in synthetic organic chemistry, biochemistry, and drug discovery. 4-PBAC is a highly reactive compound, which has been used in a variety of chemical reactions, such as Diels-Alder reactions, Wittig reactions, and Heck reactions. Additionally, 4-PBAC has been used as an inhibitor of both cyclooxygenase and lipoxygenase enzymes, which are involved in inflammation and cancer.
Aplicaciones Científicas De Investigación
4-PBAC has been used in a variety of scientific research applications, including the study of cyclooxygenase and lipoxygenase enzymes, the study of inflammation and cancer, and the study of drug discovery.
Cyclooxygenase and Lipoxygenase Enzymes
4-PBAC has been used as an inhibitor of both cyclooxygenase and lipoxygenase enzymes. Cyclooxygenase enzymes are involved in the production of prostaglandins, which are involved in inflammation and pain. Lipoxygenase enzymes are involved in the production of leukotrienes, which are involved in inflammation and asthma. 4-PBAC has been used to study the effects of these enzymes on inflammation and cancer.
Inflammation and Cancer
4-PBAC has been used to study the effects of inflammation on cancer. The compound has been found to inhibit the production of prostaglandins and leukotrienes, which are involved in inflammation. By inhibiting the production of these compounds, 4-PBAC has been found to reduce inflammation and, in turn, reduce the risk of cancer.
Drug Discovery
4-PBAC has been used in drug discovery as an inhibitor of both cyclooxygenase and lipoxygenase enzymes. By inhibiting the production of prostaglandins and leukotrienes, 4-PBAC has been found to reduce inflammation and, in turn, reduce the risk of cancer. Additionally, 4-PBAC has been used to study the effects of drug compounds on the human body.
Mecanismo De Acción
Target of Action
Structurally related compounds such as halichlorine and pinnaic acid, which also bear a 6-azaspiro[45]decane skeleton, have been found to interact with specific targets . Halichlorine selectively inhibits the expression of the inducible cell surface protein VCAM-1 (vascular cell adhesion molecule-1), and pinnaic acid was found to inhibit cytoplasmic phospholipase A2(cPLA2) at a semi-inhibitory concentration of 0.2 mm in vitro .
Mode of Action
Based on the actions of structurally related compounds, it can be inferred that it may interact with its targets to modulate their activity
Biochemical Pathways
Given the targets of structurally related compounds, it can be inferred that it may affect pathways related to inflammation and lipid metabolism .
Result of Action
Based on the actions of structurally related compounds, it can be inferred that it may have anti-inflammatory effects and potential for use as biochemical tools or as leads for drug design .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-PBAC has a number of advantages and limitations for laboratory experiments. The compound is highly reactive, which makes it ideal for use in a variety of chemical reactions. Additionally, 4-PBAC is a highly selective inhibitor of both cyclooxygenase and lipoxygenase enzymes, making it an ideal compound for the study of these enzymes. However, 4-PBAC is a highly reactive compound, which makes it difficult to handle and store. Additionally, the compound is expensive and can be difficult to obtain.
Direcciones Futuras
4-PBAC has a number of potential future directions. The compound could be used to study the effects of cyclooxygenase and lipoxygenase enzymes on inflammation and cancer. Additionally, 4-PBAC could be used to study the effects of drug compounds on the human body. Additionally, 4-PBAC could be used to develop new drugs that target cyclooxygenase and lipoxygenase enzymes. Finally, 4-PBAC could be used to develop new compounds that are more selective and less reactive than the current compounds.
Métodos De Síntesis
4-PBAC can be synthesized via a variety of methods, including the Wittig reaction, the Diels-Alder reaction, and the Heck reaction.
The Wittig Reaction
The Wittig reaction is a chemical reaction in which a phosphonium ylide is used to form a new carbon-carbon bond. In the synthesis of 4-PBAC, the Wittig reaction is used to form the desired product. The reaction is carried out by combining a phosphonium ylide with aldehyde or ketone in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction proceeds by the formation of a phosphonium salt, which is then reacted with the aldehyde or ketone to form the desired product.
The Diels-Alder Reaction
The Diels-Alder reaction is a chemical reaction in which a diene and a dienophile react to form a six-membered ring. In the synthesis of 4-PBAC, the Diels-Alder reaction is used to form the desired product. The reaction is carried out by combining a diene and a dienophile in the presence of a catalyst, such as a Lewis acid. The reaction proceeds by the formation of a six-membered ring, which is then reacted with the desired product.
The Heck Reaction
The Heck reaction is a chemical reaction in which an alkyne and an aryl halide react to form a new carbon-carbon bond. In the synthesis of 4-PBAC, the Heck reaction is used to form the desired product. The reaction is carried out by combining an alkyne and an aryl halide in the presence of a palladium catalyst. The reaction proceeds by the formation of a new carbon-carbon bond, which is then reacted with the desired product.
Propiedades
IUPAC Name |
4-(4-phenylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-20(18-11-9-17(10-12-18)16-7-3-1-4-8-16)23-19(21(25)26)15-27-22(23)13-5-2-6-14-22/h1,3-4,7-12,19H,2,5-6,13-15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWYWGHCFZMGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(2,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348220.png)
![4-(Furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348227.png)
![4-(4-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348231.png)

![4-(3-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348245.png)
![4-(3-Phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348250.png)
![4-(4-tert-Butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348262.png)
![4-(Naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348277.png)
